
4-Vinylaniline
Overview
Description
4-Vinylaniline (IUPAC name: 4-ethenylbenzenamine) is an aromatic amine with the molecular formula C₈H₉N and a molecular weight of 119.16 g/mol . It is characterized by a styrenic vinyl group (-CH=CH₂) attached to the para position of an aniline moiety. Key identifiers include the CAS number 1520-21-4 and EINECS number 216-185-8 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Vinylaniline can be synthesized through various methods, including:
Reduction of 4-nitrostyrene: This method involves the selective hydrogenation of 4-nitrostyrene to this compound using catalysts such as copper phosphide and ammonia borane.
Industrial Production Methods: Industrial production of this compound typically involves the reduction of 4-nitrostyrene using metal catalysts under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Vinylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of 4-aminostyrene.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group, which activates the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as ammonia borane and metal catalysts like copper phosphide are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-aminostyrene.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Material Science Applications
1.1 Crosslinking Agent in Resins and Coatings
4-Vinylaniline is primarily used as a crosslinking agent in the production of resins, adhesives, and coatings. Its vinyl group facilitates polymerization, enhancing the mechanical properties and thermal stability of the resulting materials.
1.2 Conductive Polymers
The compound serves as a precursor for synthesizing electrically conductive polymers such as polyaniline (PANI) and polyvinylaniline (PVAN). These conductive polymers find applications in:
- Electrochemical devices : Used in sensors and batteries.
- Flexible electronics : Incorporated into flexible substrates for wearable technology.
Table 1: Properties of Conductive Polymers Derived from this compound
Polymer Type | Electrical Conductivity (S/m) | Mechanical Strength (MPa) | Thermal Stability (°C) |
---|---|---|---|
PVAN | 10^2 - 10^3 | 50 | >200 |
PANI | 10^1 - 10^2 | 30 | >180 |
Biomedical Applications
2.1 Biosensors
this compound is utilized to create biosensors due to its ability to form conductive networks when polymerized with other materials. For example, it has been used to functionalize carbon nanodots for detecting heavy metals like mercury and biological molecules such as cysteine.
Case Study: Electrochemical Biosensor Development
In a study published in Spectrochimica Acta Part A, researchers developed a vinyl-functionalized carbon dot-based biosensor using this compound for the dual detection of mercury and cysteine in live zebrafish larvae. The sensor demonstrated high sensitivity and selectivity, showcasing the potential of this compound in environmental monitoring and food safety applications .
2.2 Wound Healing Applications
Recent research indicates that hydrogels synthesized from this compound exhibit biocompatibility and conductivity, making them suitable for wound healing applications. These hydrogels facilitate electrical stimulation, promoting tissue regeneration.
Environmental Applications
3.1 Sensing Toxic Compounds
this compound has been incorporated into sensor designs for detecting toxic compounds such as chemical warfare agents. Its ability to undergo specific reactions allows for the development of sensitive detection methods.
Table 2: Detection Performance of Sensors Utilizing this compound
Target Compound | Detection Limit (nM) | Response Time (s) |
---|---|---|
Mercury | 5 | 60 |
Cysteine | 10 | 30 |
Chemical Warfare Agents | Varies | <5 |
Mechanism of Action
The mechanism of action of 4-vinylaniline involves its ability to polymerize and form conductive polymers. These polymers can interact with various molecular targets and pathways, such as:
Surface Modification: The polymerized form of this compound can modify surfaces like bacterial cellulose, making them conductive and suitable for biosensor applications.
Functionalization: It can functionalize carbon nanodots, enabling them to detect specific analytes like mercury and cysteine in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of 4-vinylaniline are influenced by its unique structure. Below is a comparative analysis with related compounds:
Reactivity in Hydroamination Reactions
Hydroamination reactions are highly sensitive to electronic and steric effects. Key findings include:
- This compound : Fails to react under iodine-catalyzed hydroamination conditions due to the electron-donating amine group, which deactivates the vinyl moiety .
- 4-Vinylphenyl acetate (styrene derivative with an acetylated amine): Reacts smoothly, yielding 87% product (3m). The electron-withdrawing acetate group enhances reactivity .
- Methoxy- and anilide-substituted derivatives : Provide moderate yields (products 3n and 3o), indicating that electron-donating substituents reduce reactivity compared to electron-withdrawing groups .
- 2-Vinylthiophene (heterocyclic analog): Yields 69% product (3q), demonstrating that heterocyclic systems retain moderate reactivity despite steric hindrance .
Table 1: Reactivity of this compound and Derivatives in Hydroamination
Polymer Chemistry
- Poly(this compound) (PVAn) : Forms bilayer coatings with polyaniline (PANI) for corrosion resistance, outperforming PANI alone due to enhanced antibacterial properties against sulfate-reducing bacteria . PVAn also improves electrical conductivity in bacterial cellulose composites, making it suitable for biosensors .
Hydrogel Modification
- This compound/ZnO nanocomposites: Increase refractive index (1.42–1.47) but reduce water content (35–45%) in ophthalmic hydrogels, unlike unmodified hydrogels .
Biological Activity
4-Vinylaniline, an aromatic amine, has garnered attention in various fields of research due to its unique biological activities and applications. This article provides a comprehensive overview of the biological properties of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
This compound, also known as para-vinylaniline, is characterized by the presence of a vinyl group attached to the aniline structure. Its chemical formula is CHN, and it has a molecular weight of approximately 135.17 g/mol. The compound exhibits both hydrophobic and hydrophilic properties, influencing its interactions in biological systems.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. A study demonstrated that derivatives of this compound exhibited antibacterial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell membranes and interference with cellular metabolism .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
This compound | Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies revealed that higher concentrations of the compound led to increased cell death in cancer cell lines, indicating potential applications in cancer therapy. The IC values varied depending on the cell type, with some studies reporting values as low as 50 µM for certain cancer types .
Table 2: Cytotoxicity of this compound in Different Cell Lines
Cell Line | IC (µM) |
---|---|
HeLa (cervical cancer) | 50 |
MCF-7 (breast cancer) | 75 |
A549 (lung cancer) | 100 |
The biological activity of this compound is attributed to its ability to interact with cellular components. Studies suggest that it may induce apoptosis through the activation of caspase pathways and modulation of oxidative stress markers. Additionally, its role in inhibiting specific enzymes involved in tumor progression has been highlighted .
Case Study: Antimicrobial Application
In a clinical trial involving the application of a polymer containing this compound as a coating for medical devices, results indicated a significant reduction in biofilm formation by Staphylococcus aureus. The study concluded that the incorporation of this compound into polymer matrices could enhance the antimicrobial properties of medical devices, reducing the risk of infections .
Case Study: Cancer Treatment
A recent study explored the use of this compound derivatives in targeting breast cancer cells. The derivatives were found to selectively induce apoptosis in MCF-7 cells while sparing normal epithelial cells. This selectivity was attributed to differential uptake mechanisms between cancerous and non-cancerous cells .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying 4-vinylaniline to ensure high yield and reproducibility?
- Methodological Answer : Synthesis of this compound typically involves catalytic cross-coupling reactions or controlled reduction of nitro precursors. For reproducibility, document reaction conditions (e.g., solvent, temperature, catalyst loading) and purification steps (e.g., column chromatography with silica gel, recrystallization using ethanol/water mixtures). Purity verification via HPLC (≥95%) and characterization by H/C NMR (e.g., aromatic proton signals at δ 6.5–7.2 ppm) are critical . Storage at 2–8°C under inert gas prevents polymerization and degradation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Use H NMR to confirm the vinyl group (δ 5.1–5.3 ppm for CH=CH–) and aromatic protons. FT-IR can identify NH stretching (~3400 cm) and C=C bonds (~1600 cm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 119.2. Purity analysis via HPLC with a C18 column (acetonitrile/water mobile phase) ensures batch consistency .
Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary?
- Methodological Answer : this compound polymerizes readily upon exposure to light, oxygen, or elevated temperatures. Stabilize with 0.1% tert-butylcatechol (TBC) and store in amber vials under argon. Monitor degradation via periodic GC-MS analysis; degradation products include oligomers and oxidized amines .
Advanced Research Questions
Q. What experimental design considerations are critical when incorporating this compound into anti-corrosive bilayer coatings?
- Methodological Answer : For bilayer coatings (e.g., PVAn–PANI on stainless steel), optimize in situ oxidative polymerization parameters: monomer concentration (0.1–0.5 M), initiator (e.g., ammonium persulfate), and pH (1–3). Use AFM to assess film thickness (target: 50–200 nm) and electrochemical impedance spectroscopy (EIS) to measure corrosion resistance (>10 Ω·cm in saline environments) . Control variables include substrate pretreatment and polymerization time .
Q. How can researchers resolve contradictions in reported material properties of this compound-based hydrogels?
- Methodological Answer : Discrepancies in water content (e.g., 20–40% variation) may arise from differing ZnO nanoparticle ratios or crosslinking densities. Replicate studies using identical monomer/ZnO ratios (e.g., 1:1 to 1:5 w/w) and characterize via swelling tests. Apply ANOVA to determine statistical significance (p < 0.05) and report confidence intervals for transparency .
Q. What challenges arise in controlling molecular weight during this compound polymerization, and how can they be mitigated?
- Methodological Answer : Uncontrolled chain propagation leads to polydispersity (PDI > 1.5). Use controlled radical polymerization (ATRP or RAFT) with Cu(I)/ligand systems to achieve PDIs < 1.2. Monitor via GPC calibrated with polystyrene standards. Adjust initiator concentration (0.1–1 mol%) and reaction time (2–24 hrs) to target Mn = 5,000–50,000 g/mol .
Q. How should researchers analyze the trade-off between this compound concentration and optical properties in nanocomposite materials?
- Methodological Answer : In ZnO-4-vinylaniline composites, higher monomer concentrations (e.g., 10–30 wt%) reduce water content (from 60% to 30%) but increase refractive index (1.45 to 1.55). Use UV-Vis spectroscopy to correlate absorbance at 300–400 nm with ZnO dispersion. Apply linear regression to model property-concentration relationships and validate with triplicate experiments .
Q. Data Presentation Guidelines
- Tables : Include raw data (e.g., reaction yields, spectroscopic peaks) in appendices. Processed data (e.g., EIS Nyquist plots, ANOVA results) should be in the main text.
- Figures : Use SEM/TEM images to show composite morphology and XRD for crystallinity analysis. Label axes with units and error bars (standard deviation) .
Properties
IUPAC Name |
4-ethenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-7-3-5-8(9)6-4-7/h2-6H,1,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSXSAXOLABXMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25086-42-4 | |
Record name | Poly(4-aminostyrene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25086-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061751 | |
Record name | 4-Vinylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1520-21-4, 25086-42-4 | |
Record name | 4-Aminostyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1520-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, polymers | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168484 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Vinylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-vinylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-AMINOSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5W976JK5I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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